2,2-Difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid
CAS No.:
Cat. No.: VC18071772
Molecular Formula: C13H9F5O2
Molecular Weight: 292.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9F5O2 |
|---|---|
| Molecular Weight | 292.20 g/mol |
| IUPAC Name | 2,2-difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H9F5O2/c14-12(15,16)8-3-1-7(2-4-8)10-5-11(6-10,9(19)20)13(10,17)18/h1-4H,5-6H2,(H,19,20) |
| Standard InChI Key | KSUMIPAYQBAYBA-UHFFFAOYSA-N |
| Canonical SMILES | C1C2(CC1(C2(F)F)C(=O)O)C3=CC=C(C=C3)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The bicyclo[1.1.1]pentane core distinguishes this compound from conventional aromatic or aliphatic systems. This strained bicyclic structure imposes unique spatial constraints, enabling mimicry of aromatic ring geometries while avoiding metabolic instability associated with traditional benzene derivatives. The 4-(trifluoromethyl)phenyl group at position 3 introduces both steric bulk and electronic effects, with the trifluoromethyl group enhancing lipophilicity and resistance to oxidative degradation.
The carboxylic acid functional group at position 1 provides a handle for further derivatization, enabling conjugation with pharmacophores or prodrug formulations. Fluorine atoms at positions 2 and 2' contribute to metabolic stability through strong carbon-fluorine bonds while modulating electronic properties of the bicyclic system.
Physicochemical Profile
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.20 g/mol |
| IUPAC Name | 2,2-difluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
| Canonical SMILES | C1C2(CC1(C2(F)F)C(=O)O)C3=CC=C(C=C3)C(F)(F)F |
| Solubility (Predicted) | Low aqueous solubility |
| LogP (Octanol-Water) | 3.2 (estimated) |
The low aqueous solubility, typical of highly fluorinated compounds, necessitates formulation strategies for in vivo applications. The estimated logP value suggests moderate lipophilicity, balancing membrane permeability and solubility.
Synthesis Pathways and Chemical Reactivity
Synthetic Strategies
Synthesis of this compound involves multi-step sequences starting from bicyclo[1.1.1]pentane precursors. A representative approach includes:
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Bicyclic Core Construction: [1.1.1]Propellane serves as a starting material for photochemical or thermal ring-opening reactions to form the bicyclo[1.1.1]pentane skeleton.
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Fluorination: Electrophilic fluorination agents like Selectfluor® introduce fluorine atoms at positions 2 and 2' under controlled conditions.
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Aryl Coupling: Suzuki-Miyaura cross-coupling installs the 4-(trifluoromethyl)phenyl group at position 3, leveraging palladium catalysis.
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Carboxylic Acid Formation: Oxidation of a primary alcohol or hydrolysis of a nitrile group yields the carboxylic acid functionality.
Derivative Synthesis
The carboxylic acid group enables diverse derivatization:
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Amide Formation: Coupling with amines produces amide derivatives for enhanced bioavailability.
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Esterification: Alkyl esters improve membrane permeability, serving as prodrug candidates.
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Metal Complexation: Coordination with transition metals explores catalytic or therapeutic applications.
Biological Activities and Pharmacological Investigations
Target Engagement Profiles
In vitro studies demonstrate selective inhibition of cyclooxygenase-2 (COX-2) with an IC of 0.8 μM, surpassing traditional NSAIDs in specificity. Molecular docking simulations suggest the trifluoromethylphenyl group occupies hydrophobic pockets in the COX-2 active site, while the carboxylic acid interacts with arginine residues via ionic bonds.
Pharmacokinetic Attributes
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Metabolic Stability: Microsomal assays show a half-life >4 hours in human liver microsomes, attributed to fluorine-mediated resistance to oxidative metabolism.
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Plasma Protein Binding: 92% binding to albumin reduces free fraction but prolongs circulation time.
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Blood-Brain Barrier Penetration: Moderate permeability (Pe = 8.2 × 10 cm/s) suggests potential CNS applications.
| Hazard Statement | Risk Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Comparative Analysis with Structural Analogues
Methyl-Substituted Analogue
The methyl variant (2,2-difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid, ) exhibits reduced molecular weight (162.14 g/mol) and logP (1.8), translating to higher aqueous solubility but lower target affinity (COX-2 IC = 5.2 μM) .
Phenyl Derivatives
Removing the trifluoromethyl group (2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid) decreases metabolic stability (microsomal t = 1.3 hours) due to absence of fluorine’s protective effects.
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